6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide
Overview
Description
6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the thiazole ring, and incorporation of the fluorine atom. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Thiazole Ring: This step often involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
Incorporation of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: These compounds share the quinoline core and fluorine atom but may have different substituents.
Thiazole-containing compounds: These compounds contain the thiazole ring and may exhibit similar biological activities.
Uniqueness
6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-fluoro-N-methyl-2-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-10(2)17-20-12(9-25-17)8-22(3)18(24)14-7-16(23)21-15-5-4-11(19)6-13(14)15/h4-6,9-10,14H,7-8H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJQRPYDPSXFLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)C2CC(=O)NC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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